Calcium;ditetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

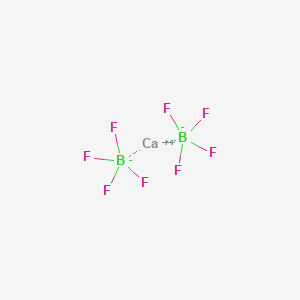

Calcium ditetrafluoroborate is an inorganic compound with the chemical formula B₂CaF₈. It is known for its role as a corrosion inhibitor and is used in various industrial applications. The compound consists of a calcium cation (Ca²⁺) and two tetrafluoroborate anions (BF₄⁻), making it a salt with unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium ditetrafluoroborate can be synthesized through the reaction of calcium salts with tetrafluoroboric acid. One common method involves the reaction of calcium carbonate (CaCO₃) with tetrafluoroboric acid (HBF₄) under controlled conditions. The reaction proceeds as follows:

CaCO3+2HBF4→Ca(BF4)2+CO2+H2O

This reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods

In industrial settings, calcium ditetrafluoroborate is produced by the electrolysis of calcium metal in a solution containing tetrafluoroboric acid. This method ensures high purity and yields, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Calcium ditetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The tetrafluoroborate anion can be substituted by other anions in the presence of suitable reagents.

Hydrolysis: The compound is slightly sensitive to hydrolysis, leading to the formation of boric acid and calcium fluoride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium chloride (NaCl) can be used to substitute the tetrafluoroborate anion.

Hydrolysis: The reaction with water under acidic or basic conditions can lead to hydrolysis.

Major Products Formed

Substitution Reactions: Products include calcium chloride (CaCl₂) and sodium tetrafluoroborate (NaBF₄).

Hydrolysis: Products include boric acid (H₃BO₃) and calcium fluoride (CaF₂).

Applications De Recherche Scientifique

Calcium ditetrafluoroborate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses, particularly in the preparation of fluorinated compounds.

Biology: The compound is used in biological research as a source of fluoride ions.

Industry: It is used as a corrosion inhibitor in the production of polycarboxylic acid and dextrose.

Mécanisme D'action

The mechanism of action of calcium ditetrafluoroborate primarily involves the release of fluoride ions (F⁻) from the tetrafluoroborate anion. These fluoride ions can interact with various molecular targets, including calcium channels and enzymes. The fluoride ions can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium tetrafluoroborate (NaBF₄)

- Potassium tetrafluoroborate (KBF₄)

- Ammonium tetrafluoroborate (NH₄BF₄)

Uniqueness

Calcium ditetrafluoroborate is unique due to its calcium cation, which imparts specific properties such as higher hardness and lower solubility compared to other tetrafluoroborate salts. This makes it particularly useful in applications requiring these characteristics, such as in the production of calcium carbonate .

Activité Biologique

Calcium ditetrafluoroborate, chemically represented as CaB2F8, is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicine and materials science. This article delves into the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data.

Calcium ditetrafluoroborate is a salt formed from calcium ions and tetrafluoroborate ions. Its molecular structure consists of two tetrafluoroborate units coordinated to a calcium ion. The tetrafluoroborate ion (BF4−) is known for its stability and ability to act as a fluoride source.

Biological Activity Overview

The biological activity of calcium ditetrafluoroborate has been explored in various studies, primarily focusing on its toxicity, bioavailability, and potential therapeutic effects.

Toxicological Evaluations

- Acute and Chronic Toxicity : Research indicates that calcium ditetrafluoroborate exhibits low acute toxicity. In studies involving animal models, the no observed adverse effect level (NOAEL) was determined to be significantly high, suggesting a favorable safety profile for potential therapeutic uses .

- Organ Distribution Studies : A study involving the distribution of potassium tetrafluoroborate (a related compound) showed that after administration, the highest accumulation was observed in the thyroid gland, indicating a potential endocrine interaction . This finding raises questions about the biological implications of fluoride accumulation in sensitive tissues.

- Hematological Effects : In a 28-day study on rats, significant changes were noted in hematological parameters at higher doses. Specifically, female rats exhibited dose-dependent decreases in erythrocyte count and hematocrit values at doses above 80 mg/kg body weight . These effects were reversible after a recovery period.

Case Study 1: Thyroid Gland Activity

A notable case study involved the administration of potassium tetrafluoroborate to rats, which demonstrated that the compound's specific activity in the thyroid gland was significantly higher than in other organs . This suggests that calcium ditetrafluoroborate may influence thyroid function and warrants further investigation into its role in thyroid hormone regulation.

Case Study 2: Skin Irritation Tests

In skin irritation tests conducted on guinea pigs, tetrafluoroboric acid (related to calcium ditetrafluoroborate) caused corrosive injuries, while potassium tetrafluoroborate showed no irritant effects on rabbit skin . These contrasting results highlight the need for careful evaluation of different fluoroboric compounds regarding their biological safety.

Table 1: Summary of Biological Activities

Mechanistic Insights

The mechanisms underlying the biological activity of calcium ditetrafluoroborate are not fully understood but may involve:

- Endocrine Disruption : The accumulation of fluoride ions could disrupt normal hormonal signaling pathways.

- Oxidative Stress : Fluoride exposure has been linked to increased oxidative stress markers in various studies.

- Cellular Interactions : Further research is needed to elucidate how calcium ditetrafluoroborate interacts at the cellular level, particularly concerning cell signaling and metabolic pathways.

Propriétés

IUPAC Name |

calcium;ditetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLNCCJTKRTQEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.